4-Cyano-N-(propan-2-yl)piperidine-1-carboxamide
Description
4-Cyano-N-(propan-2-yl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative characterized by a cyano (-CN) group at the 4-position of the piperidine ring and an isopropyl (propan-2-yl) substituent on the carboxamide nitrogen.
The cyano group likely enhances electron-withdrawing effects, influencing reactivity and binding interactions compared to other substituents (e.g., tert-butyl, oxadiazole) seen in similar compounds .
Properties
IUPAC Name |
4-cyano-N-propan-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-8(2)12-10(14)13-5-3-9(7-11)4-6-13/h8-9H,3-6H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLONBUHSVUSLBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Cyanopiperidine Hydrochloride
4-Cyanopiperidine is a crucial building block in synthesizing pharmaceutical and agrochemical active ingredients. It can be used directly or as salts, such as hydrochloride or trifluoroacetate, which can be converted to the free base in situ using organic or inorganic bases.
Isonipecotamide Dehydration:
Isonipecotamide can be dehydrated using thionyl chloride or phosphorus oxychloride to yield 4-cyanopiperidine hydrochloride.
- Thionyl Chloride Method: Heating isonipecotamide with excess thionyl chloride leads to dehydration. The reaction mixture is then taken up in water, the pH adjusted to 12-13 with NaOH, and repeatedly extracted with benzene, toluene, or xylene. The extracting agent is distilled off, and the product is obtained through distillation. Yields between 32.7% and 62.8% have been reported using this method.
- Phosphorus Oxychloride Method: A known method involves dehydrating isonipecotamide with phosphorus oxychloride, followed by the addition of water and adjusting the pH to 12 with aqueous sodium hydroxide solution. The mixture is reacted with di-tert-butyl dicarbonate and the resulting 4-cyano-1-tert-butoxycarbonylpiperidine is extracted with ethyl acetate. After solvent removal, the crude product is purified by chromatography on silica gel, and the Boc protecting group is removed using HCl in dioxane. The use of chromatography and multiple steps can be disadvantageous.
- Novel Method with Dibutylformamide and Thionyl Chloride: A suspension of isonipecotamide in n-propyl acetate is treated with dibutylformamide, followed by the addition of thionyl chloride at 20°C. The mixture is stirred for an extended period, filtered, and the filter residue is washed with n-propyl acetate. This method has yielded 4-cyanopiperidine hydrochloride with a content of 95% (w/w), corresponding to a yield of 73% of theory. A similar procedure conducted in a jacketed vessel, with quantities of reactants, yielded 4-cyanopiperidine hydrochloride with 98.1% purity (w/w), resulting in a yield of 79.1%.
Reaction Conditions: The method can be performed at atmospheric, reduced, or elevated pressure. The product is isolated as a solid by filtration, washed with the diluent, and either dried or directly used in the subsequent reaction.
Table 1: Synthesis of 4-Cyanopiperidine Hydrochloride using Dibutylformamide and Thionyl Chloride
| Reagent | Amount | Conditions | Yield |
|---|---|---|---|
| Isonipecotamide (97%) | 10 g [75.7 mmol] | 50 ml n-propyl acetate, 20°C | 73% |
| Dibutylformamide (99%) | 11.9 g [75.7 mmol] | Added over 5 minutes | |
| Thionyl chloride | 18.91 g [158.9 mmol] | Added over 45 minutes, stirred for 18 hours at 20°C | |
| Isonipecotamide (97%) | 92.8 g [0.702 mol] | 450 ml n-propyl acetate, 20°C | 79.1% |
| Dibutylformamide (99%) | 111.56 g [0.702 mol] | Added over 10 minutes | |
| Thionyl chloride | 175.46 g [1.475 mol] | Added over 60 minutes, stirred for 18 hours at 20°C |
Alternative Synthesis Strategies
While the primary focus is on preparing 4-Cyano-N-(propan-2-yl)piperidine-1-carboxamide, synthetic routes involving similar building blocks and reactions can provide valuable insights.
(4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide Synthesis: A novel process has been described for preparing this compound, involving multiple stages with an overall yield of 27.7% without chromatographic purification of intermediates. Key steps include the use of a cyano ester and specific reaction conditions to achieve high yields.
- Reaction with Cyano Ester: Reacting with 1.0-1.5 equivalents of cyano ester, preferably 1.1-1.35 equivalents, and more particularly 1.1 equivalents, dissolved in isopropanol, is metered in over 3 hours, and the mixture is stirred at 30° C. for 1 hour.
- Crystallization and Isolation: The cinnamic ester crystallizes during the reaction. The product is then filtered off, optionally after cooling at 0° C., and washed with cooled isopropanol. The yield is greater than 96%.
- Subsequent Reaction Conditions: The subsequent reaction is performed in 10-15 times the amount (with respect to aldehyde (VI)), preferably 11-12 times the amount of isopropanol for 20-24 hours at 100° C. under pressure. The product is isolated by filtration or centrifugation and dried at 40-90° C. under vacuum.
Additional Piperidine Derivatives Synthesis
The synthesis of various piperidine derivatives involves different methods that may be adapted or provide insights for the target compound.
- Alkylation and Carbamoylation: The synthesis of piperidine derivatives often involves alkylation of piperidines with substituted benzyl halides, followed by carbamoylation or sulfonylation of the piperidine nitrogen.
- Reductive Amination: Reductive amination is employed using reagents like sodium borohydride to form N-substituted piperidines.
- Protecting Group Chemistry: The use of Boc protecting groups is common in piperidine synthesis, allowing for selective modification at other positions on the ring.
General Procedures and Spectroscopic Data: The electronic supplementary information provides detailed procedures and spectroscopic data for synthesizing various piperidine derivatives, including NMR and LC-MS data.
Chemical Reactions Analysis
4-Cyano-N-(propan-2-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions where the cyano group or other substituents are replaced by different functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyano-N-(propan-2-yl)piperidine-1-carboxamide, commonly referred to as CPP, is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article delves into the applications of CPP across different fields, including medicinal chemistry, pharmacology, and material science.
Chemical Properties and Structure
Before discussing its applications, it is essential to understand the chemical properties of CPP. The compound has the following molecular structure:
- Molecular Formula : C₉H₁₄N₄O
- Molecular Weight : 182.23 g/mol
- IUPAC Name : this compound
The presence of the cyano group and piperidine ring contributes to its reactivity and potential biological activity.
Pharmacological Research
CPP has been investigated for its potential as a therapeutic agent in various diseases. Notably, its role as a ligand in receptor binding studies has been explored. Research indicates that compounds with similar structures can exhibit significant affinity for certain receptors, which may lead to the development of new drugs targeting neurological disorders.
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry examined the effects of CPP analogs on serotonin receptors. The findings suggested that these compounds could modulate serotonin levels, indicating potential antidepressant properties .
Anticancer Research
The compound's ability to interfere with cellular signaling pathways has led to investigations into its anticancer properties. CPP's structural features allow it to interact with proteins involved in cell proliferation and apoptosis.
Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that CPP inhibited the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways. These findings were published in Cancer Letters, highlighting the compound's potential as an anticancer agent .
Polymer Chemistry
CPP derivatives have been used in the synthesis of novel polymers due to their unique chemical properties. The incorporation of cyano and amide functionalities enhances the thermal stability and mechanical properties of resulting materials.
Research Findings:
A study published in Polymer Science explored the synthesis of copolymers using CPP as a monomer. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polymers .
Nanotechnology
In nanotechnology, CPP has been utilized as a precursor for creating nanoparticles with specific surface characteristics. These nanoparticles have applications in drug delivery systems.
Case Study: Drug Delivery Systems
Research illustrated that CPP-based nanoparticles could encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This work was documented in Advanced Drug Delivery Reviews, showcasing the effectiveness of CPP in formulating drug delivery systems .
Table 1: Summary of Pharmacological Applications
| Application Area | Compound Role | Key Findings | Reference |
|---|---|---|---|
| Antidepressant | Serotonin receptor ligand | Modulates serotonin levels | |
| Anticancer | Apoptosis inducer | Inhibits tumor growth in specific cell lines |
Table 2: Material Science Applications
| Application Area | Compound Role | Key Findings | Reference |
|---|---|---|---|
| Polymer Chemistry | Monomer for copolymers | Enhanced mechanical properties | |
| Nanotechnology | Precursor for nanoparticles | Improved drug solubility and bioavailability |
Mechanism of Action
The mechanism of action of 4-Cyano-N-(propan-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 4-Cyano-N-(propan-2-yl)piperidine-1-carboxamide with structurally related piperidine-carboxamide derivatives:
Key Observations:
- This could enhance solubility but reduce membrane permeability.
- Biological Activity: BMS-694153, a fluorinated analog with a complex heterocyclic system, demonstrates high potency as a CGRP receptor antagonist, suggesting that electron-deficient groups (e.g., fluorine, cyano) are critical for receptor engagement .
- Synthetic Efficiency: The synthesis of 1-benzyl-4-piperidinecarboxylate derivatives achieves ~80% yields , whereas BMS-694153 requires multi-step protocols with lower overall efficiency, highlighting trade-offs between complexity and yield.
Pharmacological and Functional Comparisons
- CGRP Antagonists: BMS-694153 and related compounds target migraine pathways via CGRP receptor blockade, with intranasal delivery achieving rapid exposure . The absence of a fluorinated quinazolinone system in this compound may limit its applicability in this domain.
- Analgesic Precursors: Piperidine-carboxamides with aryl/benzyl groups (e.g., 1-benzyl derivatives) are precursors to potent opioids , but the cyano-isopropyl substituent in the target compound may steer activity toward non-opioid targets due to reduced lipophilicity.
Thermodynamic and Spectroscopic Data
While direct data for the target compound are unavailable, analogs provide insights:
- Melting Points: Piperidine-carboxamides with halogenated substituents (e.g., Cl, Br) exhibit higher melting points (268–287°C) due to stronger intermolecular forces . The cyano group may similarly elevate the melting point relative to non-polar analogs.
- NMR Profiles: 1H NMR shifts for N-isopropyl groups typically appear at δ 1.0–1.2 ppm (CH₃) and δ 3.8–4.2 ppm (N-CH), consistent with related structures .
Biological Activity
4-Cyano-N-(propan-2-yl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound's structure includes a piperidine ring, a cyano group, and a carboxamide functional group, which contribute to its reactivity and interaction with biological targets. Its molecular formula is C₉H₁₄N₂O, and it has a molecular weight of approximately 166.22 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of the cyano group allows for potential hydrogen bonding and other interactions with enzymes or receptors. Preliminary studies suggest that it may modulate various biochemical pathways, although the exact mechanisms remain under investigation .
Antimicrobial Activity
Recent studies have indicated that derivatives of similar piperidine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli . The potential for this compound to exhibit similar activity warrants further investigation.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. In related studies, modifications to the piperidine structure have led to increased potency against specific targets. For example, substituents that enhance lipophilicity or improve binding affinity have been shown to significantly increase inhibitory activity .
| Compound | Structural Modification | Activity | Reference |
|---|---|---|---|
| LEI-401 | (S)-3-phenylpiperidine | IC50 = 72 nM | |
| Compound A | N-methyl substitution | EC50 = 0.064 μM | |
| Compound B | Aliphatic substitutions | >90% inhibition at 3 µM |
Case Studies
A notable study evaluated a series of piperidine derivatives for their potential as NAPE-PLD inhibitors, which are involved in lipid signaling pathways. The most potent compound demonstrated a significant reduction in anandamide levels in neuronal cells, highlighting the therapeutic potential of similar compounds in neurological disorders .
Another study focused on optimizing dihydroquinazolinone derivatives targeting PfATP4, revealing that specific structural modifications enhanced both solubility and metabolic stability while maintaining antiparasitic activity . These findings underscore the importance of structural optimization in enhancing biological efficacy.
Q & A
Q. What are the common synthetic routes for 4-Cyano-N-(propan-2-yl)piperidine-1-carboxamide, and how are intermediates characterized?
The synthesis typically involves functionalizing a piperidine scaffold. For example, alkylation of 4-cyanopiperidine with isopropyl isocyanate under anhydrous conditions yields the carboxamide. Key intermediates (e.g., 4-cyanopiperidine) are purified via column chromatography and characterized using ¹H/¹³C NMR (e.g., δ 1.18 ppm for isopropyl CH₃ in ) and GC/MS (e.g., molecular ion peaks matching theoretical masses) .
Q. What spectroscopic methods are critical for confirming the compound’s structure?
- NMR : Assignments for the isopropyl group (doublet at δ 1.18 ppm, J = 6.5 Hz) and piperidine protons (multiplet δ 1.46–1.68 ppm) are essential .
- Mass Spectrometry : High-resolution MS confirms the molecular formula (e.g., [M+H]⁺ = 276.37 g/mol for similar piperidine carboxamides in ).
- X-ray Crystallography : Used for resolving stereochemistry and bond angles (e.g., lattice parameters a = 13.286 Å, b = 9.1468 Å in ) .
Q. How is the compound’s purity assessed, and what thresholds are acceptable for in vitro studies?
Purity ≥98% is standard, verified via HPLC (retention time matching reference standards) or TLC (single spot under UV). Impurity profiles (e.g., unreacted cyanopiperidine) are quantified using integration of chromatographic peaks .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound amid competing side reactions?
- Solvent Selection : Anhydrous dichloromethane minimizes hydrolysis of the cyano group .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates carboxamide formation .
- Temperature Control : Reflux at 80°C for 12 hours improves conversion (79.9% yield in ). Post-reaction quenching with ammonia prevents byproduct formation .
Q. What strategies address low aqueous solubility in pharmacological assays?
Q. How can structural modifications improve target selectivity (e.g., for CGRP receptors)?
- Bioisosteric Replacement : Substituting the cyano group with fluorinated analogs (e.g., CF₃) enhances receptor binding affinity (IC₅₀ < 10 nM in ).
- Conformational Restriction : Introducing a methyl group at the piperidine 4-position stabilizes the bioactive conformation, as seen in crystallography data () .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Assay Validation : Cross-validate results using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays for receptor antagonism) .
- Batch Analysis : Compare purity and stereochemical integrity (e.g., enantiomeric excess via chiral HPLC) to rule out batch variability .
Methodological Guidance
Q. What in silico tools predict the compound’s ADMET properties?
Q. How to design dose-response studies for migraine-related targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
